molecular formula C5H2ClIO2S B2394957 3-Chloro-5-iodothiophene-2-carboxylic acid CAS No. 2166596-54-7

3-Chloro-5-iodothiophene-2-carboxylic acid

Cat. No.: B2394957
CAS No.: 2166596-54-7
M. Wt: 288.48
InChI Key: FECAOOLVZFUCQK-UHFFFAOYSA-N
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Description

3-Chloro-5-iodothiophene-2-carboxylic acid is a heterocyclic organic compound that belongs to the thiophene family. It is characterized by the presence of chlorine and iodine atoms attached to a thiophene ring, along with a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-iodothiophene-2-carboxylic acid typically involves the halogenation of thiophene derivatives. One common method is the iodination of 3-chlorothiophene-2-carboxylic acid using iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-iodothiophene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Electrophilic Substitution: Reagents like bromine or sulfuric acid.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the halogens, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Chloro-5-iodothiophene-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-5-iodothiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity for certain targets, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-iodothiophene-2-carboxylic acid is unique due to the presence of both chlorine and iodine atoms, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

3-chloro-5-iodothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClIO2S/c6-2-1-3(7)10-4(2)5(8)9/h1H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECAOOLVZFUCQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Cl)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClIO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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